

2-aminopyrimidine-5-carboxylic acid structure and SMILES string

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-aminopyrimidine-5-carboxylic Acid

Cat. No.: B1277345

[Get Quote](#)

An In-depth Technical Guide to 2-Aminopyrimidine-5-Carboxylic Acid

This technical guide provides a comprehensive overview of **2-aminopyrimidine-5-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

2-Aminopyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by an amino group at the 2-position and a carboxylic acid group at the 5-position.

- IUPAC Name: **2-aminopyrimidine-5-carboxylic acid**[\[1\]](#)
- Molecular Formula: C₅H₅N₃O₂[\[1\]](#)
- SMILES String: C1=C(C=NC(=N1)N)C(=O)O[\[1\]](#)
- InChI Key: CBRLWSXYXSFYSP-UHFFFAOYSA-N[\[1\]](#)
- CAS Number: 3167-50-8[\[1\]](#)

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-aminopyrimidine-5-carboxylic acid**. This data is crucial for its application in experimental settings, including solubility and reaction condition optimization.

Property	Value	Source
Molecular Weight	139.11 g/mol	[1]
Melting Point	>300 °C	[2]
Boiling Point (Predicted)	474.6±37.0 °C	[2]
Density (Predicted)	1.533±0.06 g/cm³	[2]
pKa (Predicted)	4.19±0.10	[2]
LogP (Predicted)	-0.6	[1]
Topological Polar Surface Area	89.1 Å²	[1]
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	4	
Rotatable Bonds	1	

Experimental Protocols

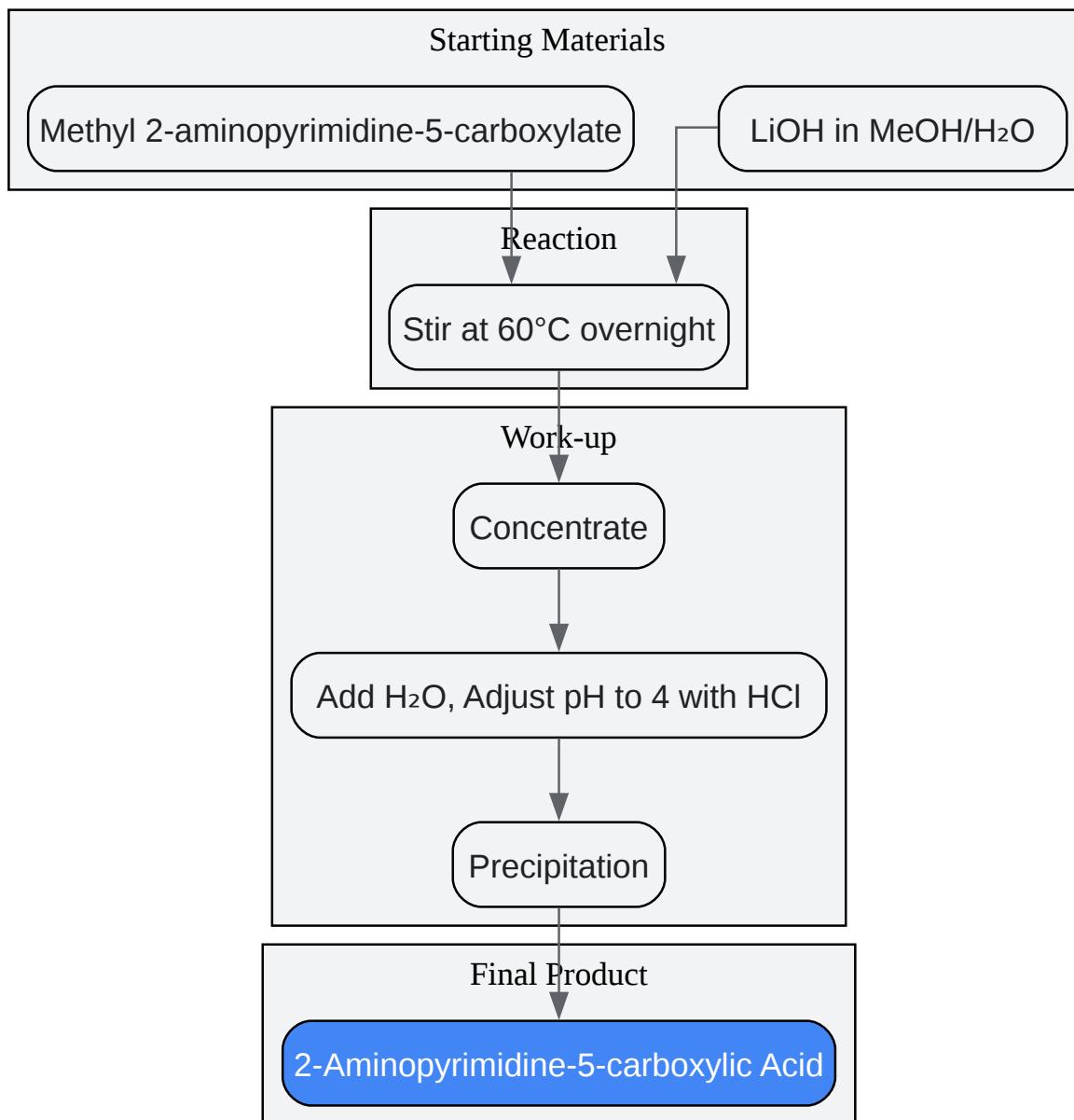
This section provides detailed experimental procedures for the synthesis of **2-aminopyrimidine-5-carboxylic acid**.

Synthesis from Methyl 2-Aminopyrimidine-5-carboxylate

A common and efficient method for the preparation of **2-aminopyrimidine-5-carboxylic acid** is through the hydrolysis of its methyl ester.[\[3\]](#)

Materials:

- Methyl 2-aminopyrimidine-5-carboxylate


- Methanol (MeOH)
- Lithium hydroxide (LiOH)
- 1 M Hydrochloric acid (HCl)
- Water (H₂O)

Procedure:

- Dissolve methyl 2-aminopyrimidine-5-carboxylate (e.g., 300 mg, 2.0 mmol) in methanol (5 mL) containing a small amount of water.[3]
- Add lithium hydroxide (e.g., 122 mg, 5.1 mmol) to the solution.[3]
- Stir the reaction mixture at 60 °C overnight.[3]
- Upon completion, concentrate the mixture under reduced pressure to remove the methanol. [3]
- Dilute the residue with water and adjust the pH to 4 using a 1 M HCl solution.[3]
- A white solid of **2-aminopyrimidine-5-carboxylic acid** will precipitate.[3]
- Collect the product by vacuum filtration. This procedure can yield up to 90% of the final product.[3]

Characterization:

- The product can be characterized by ¹H NMR spectroscopy. In DMSO-d₆, characteristic peaks are observed at δ 12.73 (1H, broad), 8.63 (2H, s), and 7.44 (2H, broad).[3]

[Click to download full resolution via product page](#)

Synthesis workflow for **2-aminopyrimidine-5-carboxylic acid**.

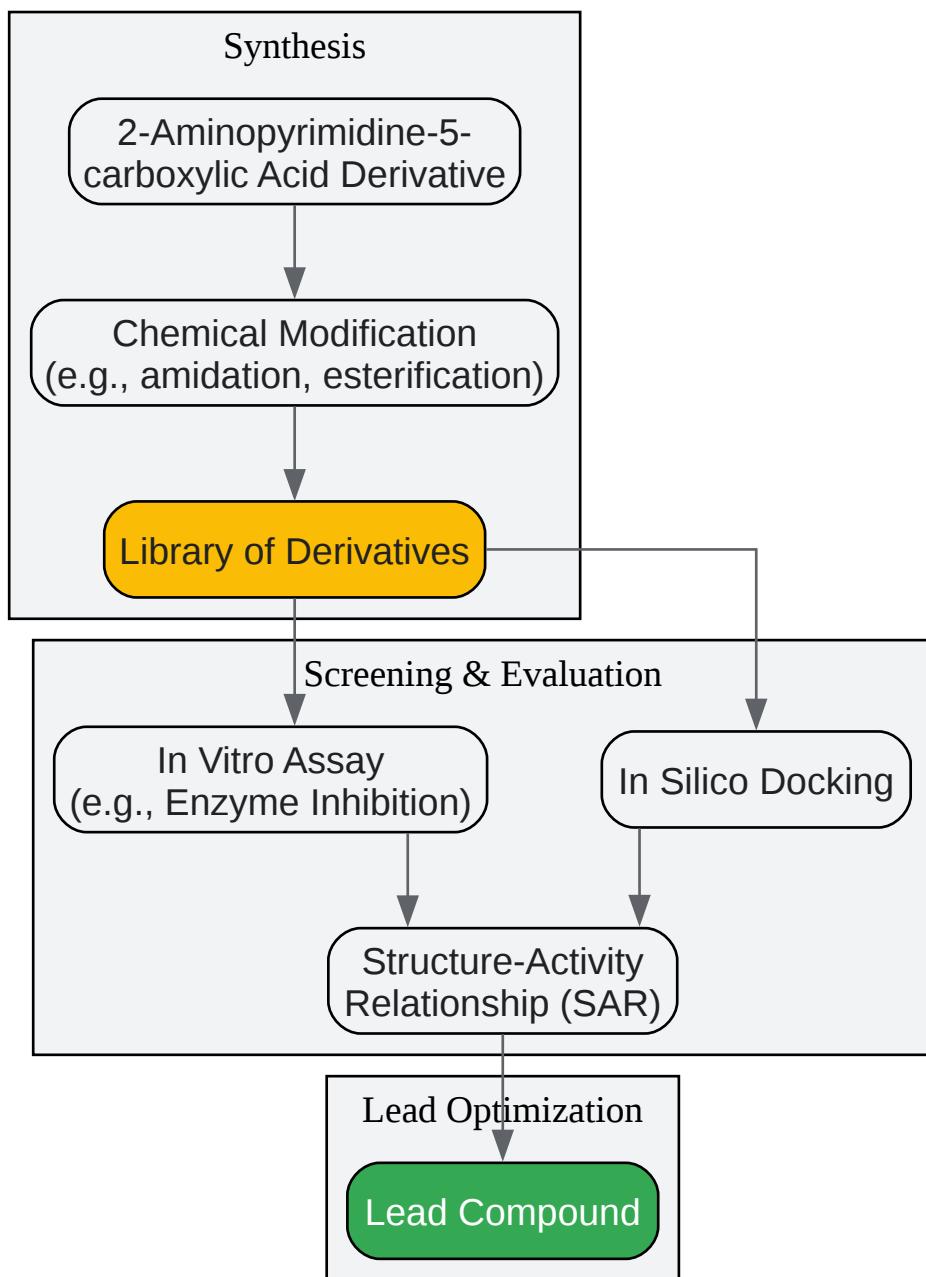
Chemical Reactivity and Applications

2-Aminopyrimidine-5-carboxylic acid serves as a versatile building block in organic synthesis.

Decarboxylative Cross-Coupling Reactions

A significant application is its use in palladium/silver-catalyzed decarboxylative C-C cross-coupling reactions. This method allows for the introduction of various substituents at the C5 position of the pyrimidine ring. The reaction proceeds efficiently with coupling partners such as aryl iodides, alkenes, bromoalkynes, and azoles.^[3] This reactivity opens a pathway to a diverse range of substituted 2-aminopyrimidines for screening in drug discovery programs.^[3]

Biological and Medicinal Relevance


The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules.^{[4][5]} Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[4][5]}

Antimicrobial Activity

Derivatives of 2-aminopyrimidine carboxylates have been investigated as potential antibacterial agents. For instance, they have been designed to target enzymes in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria but absent in mammals.^[6] Specifically, they have been studied as inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a key enzyme in this pathway.^[6]

Enzyme Inhibition

Other derivatives of 2-aminopyrimidines have been synthesized and evaluated as inhibitors of β -glucuronidase.^[4] Elevated activity of this enzyme is linked to various diseases, making it a relevant therapeutic target.^[4] The general workflow for discovering such inhibitors is outlined below.

[Click to download full resolution via product page](#)

General workflow for the development of bioactive 2-aminopyrimidine derivatives.

Safety Information

While detailed toxicological properties have not been thoroughly investigated, **2-aminopyrimidine-5-carboxylic acid** is handled with standard laboratory precautions. It may cause respiratory irritation.^[7] It is incompatible with acids, acid chlorides, acid anhydrides, and

oxidizing agents.^[7] Users should consult the Safety Data Sheet (SDS) before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-aminopyrimidine-5-carboxylic Acid | C5H5N3O2 | CID 7020367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminopyrimidine-5-carboxylic acid CAS#: 3167-50-8 [m.chemicalbook.com]
- 3. 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 [chemicalbook.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β -Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [2-aminopyrimidine-5-carboxylic acid structure and SMILES string]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277345#2-aminopyrimidine-5-carboxylic-acid-structure-and-smiles-string>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com